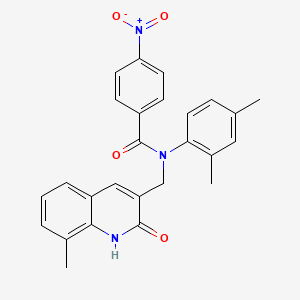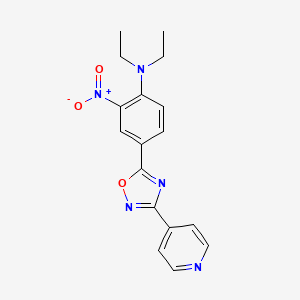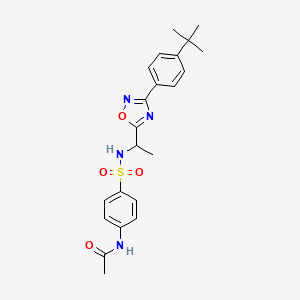
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. FPOP is a type of fluorescent probe that can be used to study protein-ligand interactions and protein conformational changes, which are crucial for understanding the mechanisms of various biological processes.
Mecanismo De Acción
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide works by covalently modifying solvent-exposed amino acid residues in proteins upon exposure to hydroxyl radicals generated by hydrogen peroxide. The hydroxyl radicals react with water molecules to form hydroxyl ions, which then react with this compound to generate a highly reactive intermediate that can covalently modify amino acid residues in proteins. The modified residues can then be identified and quantified using mass spectrometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying protein-ligand interactions and protein conformational changes. However, this compound can potentially induce oxidative damage to proteins if not used properly, which can affect the results of experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its ability to probe protein-ligand interactions and protein conformational changes in a non-invasive manner. It is also relatively easy to use and can be applied to a wide range of biological systems. However, this compound has some limitations, including the potential for oxidative damage to proteins and the need for specialized equipment and expertise to perform the experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One area of interest is the development of new this compound derivatives that can target specific amino acid residues in proteins. Another direction is the application of this compound in structural biology, including the determination of protein structures using mass spectrometry-based methods. Additionally, this compound can potentially be used in drug discovery and the study of protein-protein interactions.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride to form 4-fluoro-2-methoxybenzanilide, which is then reacted with ethyl oxalyl chloride to generate the corresponding oxadiazole intermediate. The final step involves the reaction of the oxadiazole intermediate with 3-bromopropionyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used as a tool for studying protein-ligand interactions in various biological systems. It can be used to probe the binding sites of small molecules, peptides, and proteins, as well as to study protein conformational changes induced by ligand binding. This compound has been used in various applications, including drug discovery, protein-protein interactions, and protein folding studies.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-5-3-2-4-14(15)18-21-17(25-22-18)11-10-16(23)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVZVUYBURMTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)



![N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7696903.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)




